1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a thienoimidazole core substituted with two 2-methoxyphenyl groups at positions 1 and 3. The compound’s structure includes a tetrahydrothienoimidazolone scaffold with a 5,5-dioxide moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
1,3-bis(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-25-17-9-5-3-7-13(17)20-15-11-27(23,24)12-16(15)21(19(20)22)14-8-4-6-10-18(14)26-2/h3-10,15-16H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCSSJJONXCBMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known by its CAS number 878427-85-1, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . It features a thienoimidazole core structure that is known to exhibit various biological activities. The presence of methoxyphenyl groups may enhance its lipophilicity and influence its pharmacokinetic properties.
In Vitro Studies
Research indicates that derivatives of thienoimidazole compounds exhibit significant biological activities. For example:
- Antiviral Efficacy : A study on similar compounds demonstrated effective inhibition against HIV with an EC50 value of approximately . Similar investigations into the antiviral properties of 1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one could yield comparable results.
Case Studies
While specific case studies on this compound are scarce, the following examples illustrate the potential applications:
- Compound Synthesis and Characterization : A recent synthesis study characterized several thienoimidazole derivatives and evaluated their biological activities. The findings suggested that structural modifications could enhance their efficacy against various pathogens .
- Pharmacological Evaluation : In a broader context, thieno[3,4-d]imidazoles have been evaluated for their ability to inhibit key enzymes involved in disease processes such as cancer and viral infections. These studies provide a framework for understanding how modifications to the core structure can impact biological activity.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and synthesis insights.
Table 1: Structural and Physicochemical Comparison of Thienoimidazol-2-one 5,5-dioxide Derivatives
Key Comparative Insights
Substituent Effects on Lipophilicity and Solubility
- The target compound’s dual 2-methoxyphenyl groups likely enhance lipophilicity compared to the phenyl () or unsubstituted () analogs. Methoxy groups are moderately polar but may reduce aqueous solubility relative to hydroxyl or carboxylate substituents.
- The ethoxy group in ’s compound provides a balance between lipophilicity and metabolic stability, as ethyl chains are less prone to rapid oxidation than methyl groups .
The allyl group in introduces conjugation and reactivity, which could be exploited for further functionalization .
Stereochemical control, as seen in ’s (3aR,6aS) configuration, is critical for achieving desired pharmacological profiles .
Thermal and Spectral Properties
Q & A
Q. What are the standard synthetic routes for preparing 1,3-bis(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, and how do reaction conditions influence yield?
The compound can be synthesized via multi-step reactions involving cyclization and oxidation. A key step is the use of potassium thioacetate in DMF at 150°C to introduce the thienoimidazole core . Microwave-assisted synthesis (e.g., 45 minutes at 150°C under nitrogen) improves reaction efficiency and reduces by-product formation. Post-synthesis purification via recrystallization (e.g., 2-propanol) ensures >90% purity, as validated by HPLC . Lower temperatures (<100°C) or non-polar solvents (e.g., THF) often result in incomplete cyclization, reducing yields by 30–40% .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data are limited, structural analogs (e.g., imidazole derivatives) require stringent safety measures:
- Inhalation exposure : Use fume hoods; transfer affected individuals to fresh air and seek medical attention if respiratory distress occurs .
- Skin/eye contact : Immediate rinsing with water for 15 minutes; remove contaminated clothing to prevent absorption .
- Waste disposal : Neutralize acidic by-products (e.g., HCl from hydrochlorides) before disposal .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., methoxy group positioning at C2-phenyl) and oxidation state (5,5-dioxide vs. sulfoxide derivatives) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (e.g., unreacted intermediates) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 471.12) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
Stereochemical control requires:
- Chiral auxiliaries : Use enantiopure starting materials (e.g., (3aS,6aR)-lactone precursors) to enforce the desired tetrahedral geometry .
- Temperature modulation : Lowering reaction temperatures (<50°C) during Grignard reagent addition reduces racemization .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring >95% enantiomeric excess .
Q. How do researchers resolve contradictions in spectral data for structurally similar analogs?
Case study: Discrepancies in H NMR signals for methoxy groups (δ 3.7–3.9 ppm vs. δ 3.5–3.6 ppm) can arise from:
- Conformational flexibility : Dynamic NMR at variable temperatures (e.g., 25–80°C) identifies rotameric equilibria .
- Crystal packing effects : Single-crystal X-ray diffraction confirms solid-state vs. solution-phase structural differences .
- Computational validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts within ±0.1 ppm accuracy .
Q. What computational methods are used to predict this compound’s reactivity in nucleophilic substitution reactions?
- Frontier molecular orbital (FMO) analysis : HOMO-LUMO gaps (~5.2 eV) indicate susceptibility to electrophilic attack at the imidazole nitrogen .
- Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize synthetic modifications .
- Solvent effects : COSMO-RS models predict solvation energies in polar solvents, guiding reaction solvent selection .
Q. How can in vitro bioactivity studies be designed to evaluate this compound’s pharmacological potential?
- Antibacterial assays : Use microbroth dilution (MIC ≤ 16 µg/mL against S. aureus) with structural analogs as positive controls .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity (IC > 100 µM for non-toxic profiles) .
- Mechanistic studies : Fluorescence quenching (e.g., DNA intercalation) or enzyme inhibition (e.g., COX-2) validate target engagement .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) to ensure batch-to-batch consistency .
- Data validation : Cross-reference spectral data with published analogs (e.g., 1,3-bis(4-methoxybenzyl) derivatives) to confirm structural assignments .
- Ethical compliance : Adhere to institutional guidelines for chemical waste management and biological testing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
